molecular formula C26H25N3O6S B2499840 Ethyl 5-(3,4-diethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-12-1

Ethyl 5-(3,4-diethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2499840
CAS No.: 851947-12-1
M. Wt: 507.56
InChI Key: HEYZKBJUKZZHJW-UHFFFAOYSA-N
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Description

Ethyl 5-(3,4-diethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core. Key structural elements include:

  • 3,4-Diethoxybenzamido substituent: Introduces electron-donating ethoxy groups and an amide linkage, enhancing solubility and hydrogen-bonding capacity.
  • 3-Phenyl group: A hydrophobic moiety that may influence steric interactions and binding affinity in biological systems.
  • Ethyl ester at position 1: Modulates lipophilicity and metabolic stability.

Properties

IUPAC Name

ethyl 5-[(3,4-diethoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O6S/c1-4-33-19-13-12-16(14-20(19)34-5-2)23(30)27-24-21-18(15-36-24)22(26(32)35-6-3)28-29(25(21)31)17-10-8-7-9-11-17/h7-15H,4-6H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYZKBJUKZZHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=CC=C4)C(=O)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 5-(3,4-diethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a novel compound belonging to the thienopyridazine family. This compound has garnered attention for its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H27N3O5SC_{24}H_{27}N_{3}O_{5}S with a molecular weight of approximately 473.6 g/mol. The structure features a thieno[3,4-d]pyridazine core, which is known for various pharmacological activities.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of thienopyridazine derivatives. For instance, compounds with similar structural motifs have shown promising in vitro activity against both Gram-positive and Gram-negative bacteria. A study highlighted that modifications in the side chains significantly influenced the antibacterial efficacy. Compounds substituted with electron-withdrawing groups exhibited enhanced activity against bacterial strains like Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Thienopyridazine Derivatives

CompoundGram-positive Activity (MIC µg/mL)Gram-negative Activity (MIC µg/mL)
112.5≥200
225≥200
36.2550
Ethyl 5-(3,4-diethoxybenzamido)...TBDTBD

Anti-inflammatory Activity

Research indicates that thienopyridazines may possess anti-inflammatory properties. In animal models, these compounds have been shown to reduce inflammation markers significantly. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and pathways associated with inflammation .

Anticancer Activity

Preliminary studies suggest that thienopyridazine derivatives can inhibit cancer cell proliferation. Compounds similar to this compound have been tested against various cancer cell lines, showing cytotoxic effects at micromolar concentrations. The proposed mechanism includes inducing apoptosis and cell cycle arrest .

Case Studies

  • Case Study on Antibacterial Properties : A recent investigation focused on synthesizing various thienopyridazine derivatives and evaluating their antibacterial activity using the disk diffusion method against E. coli and Bacillus subtilis. The results indicated that certain derivatives exhibited significant zones of inhibition compared to standard antibiotics .
  • Case Study on Anti-inflammatory Effects : In a controlled study involving animal models of arthritis, a thienopyridazine derivative demonstrated a notable reduction in paw edema and inflammatory cytokines compared to the control group .

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural Comparison with Key Analogs
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference
Ethyl 5-(3,4-diethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate Thieno[3,4-d]pyridazine 3-Phenyl, 5-(3,4-diethoxybenzamido), 1-ethyl ester ~509.5 (estimated) Hypothetical
2-Amino-3-benzoylthiophene () Thiophene 2-Amino, 3-benzoyl 189.2
3,4-Dinitrofuroxan (DNTF, ) Furoxan 3,4-Dinitro groups 220.1
3,4-Bis(4′-aminofurazan-3′-yl)furoxan (DATF, ) Furoxan Dual aminofurazan substituents 294.2

Key Observations :

  • Heterocyclic Core: The target compound’s thienopyridazine core distinguishes it from furoxan-based high-energy materials () and simpler thiophene derivatives ().
  • Substituent Diversity: The 3,4-diethoxybenzamido group provides unique electronic and steric properties compared to the nitro groups in DNTF or the benzoyl group in 2-amino-3-benzoylthiophenes.

Pharmacological and Functional Comparisons

Receptor Binding and Modulation
  • 2-Amino-3-Benzoylthiophenes (): These compounds act as allosteric enhancers of adenosine A1 receptors, increasing agonist binding by stabilizing the receptor’s active conformation. Their activity is concentration-dependent, with bell-shaped curves (45% stimulation at 10 μM) .
  • The 3-phenyl group may mimic the hydrophobic interactions of benzoylthiophenes, but the fused pyridazine ring could alter binding kinetics.
Physicochemical Properties
  • Solubility : The ethoxy and ester groups in the target compound likely improve aqueous solubility compared to nitro-rich furoxans (e.g., DNTF, DATF), which are optimized for high energy density .
  • Thermal Stability : Furoxan derivatives like DATF exhibit high thermal stability (decomposition at 260°C) , whereas the target compound’s ester and amide groups may lower its thermal resilience.

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